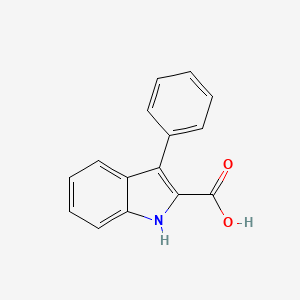

3-Phenyl-1H-indol-2-carbonsäure

Übersicht

Beschreibung

“3-phenyl-1H-indole-2-carboxylic acid” is a chemical compound with a molecular weight of 237.26 .

Synthesis Analysis

The synthesis of indole derivatives, including “3-phenyl-1H-indole-2-carboxylic acid”, has been a subject of interest in recent years due to their biological properties . The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and Et3N under reflux in 1-propanol consistently gave the corresponding indole .Molecular Structure Analysis

The molecular structure of “3-phenyl-1H-indole-2-carboxylic acid” is represented by the linear formula C15H11NO2 . The InChI code for this compound is 1S/C15H11NO2/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,16H, (H,17,18) .Chemical Reactions Analysis

Indole derivatives, including “3-phenyl-1H-indole-2-carboxylic acid”, have been found to show various biologically vital properties . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical and Chemical Properties Analysis

“3-phenyl-1H-indole-2-carboxylic acid” is a solid substance with a melting point between 195 - 197 degrees Celsius . It has a molecular weight of 237.26 .Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

Derivate der 3-Phenyl-1H-indol-2-carbonsäure wurden auf ihr Potenzial zur Behandlung von Krebs untersucht. Diese Verbindungen können Krebszellen angreifen und ihr Wachstum hemmen oder Apoptose induzieren. Der Indol-Kern ist eine häufige Struktur, die in Naturstoffen und Medikamenten vorkommt und eine bedeutende Rolle in der Zellbiologie spielt .

Antimikrobielle Aktivität

Indol-Derivate zeigen antimikrobielle Eigenschaften, was sie wertvoll für die Entwicklung neuer Antibiotika macht. Sie können gegen eine Reihe von Mikroben wirksam sein, darunter Bakterien und Pilze, was angesichts des Anstiegs von Antibiotikaresistenten Stämmen entscheidend ist .

Behandlung von Störungen

Die Indol-Struktur ist mit verschiedenen biologisch aktiven Verbindungen verbunden, die zur Behandlung verschiedener Arten von Störungen im menschlichen Körper eingesetzt wurden. Dazu gehören neurologische Störungen, bei denen Indol-Derivate auf das zentrale Nervensystem wirken können .

Antivirale Mittel

Einige Indol-Derivate haben vielversprechende Ergebnisse als antivirale Mittel gezeigt. Sie wurden gegen eine breite Palette von RNA- und DNA-Viren, darunter Influenza und Coxsackie-B4-Virus, getestet, wobei einige Verbindungen eine inhibitorische Aktivität zeigten .

Synthese von Alkaloiden

This compound dient als Reaktant bei der Synthese verschiedener Alkaloide. Alkaloide sind eine Gruppe natürlich vorkommender organischer Verbindungen, die meist basische Stickstoffatome enthalten und ausgeprägte physiologische Wirkungen auf den Menschen haben .

Entwicklung von entzündungshemmenden Medikamenten

Aufgrund ihrer entzündungshemmenden Eigenschaften werden Indol-Derivate bei der Entwicklung von Medikamenten eingesetzt, die entzündungsbedingte Erkrankungen behandeln können. Diese Anwendung ist besonders relevant für chronische Krankheiten wie Arthritis .

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A . The compound’s interaction with its targets can lead to changes in the target’s function, which can result in the observed biological activities.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to have antiviral activity, suggesting they may affect viral replication pathways .

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they can have diverse molecular and cellular effects . For instance, some indole derivatives have shown antiviral activity, indicating that they may inhibit viral replication at the molecular level .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

While specific future directions for “3-phenyl-1H-indole-2-carboxylic acid” are not explicitly mentioned in the search results, the study of indole derivatives, including this compound, continues to attract the attention of the chemical community due to their significant biological properties . The development of new synthetic methods and the exploration of their potential therapeutic applications are areas of ongoing research .

Biochemische Analyse

Biochemical Properties

3-Phenyl-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with integrase enzymes, which are essential for the integration of viral DNA into the host genome . This interaction involves metal-chelating and π-stacking interactions, which are critical for the compound’s inhibitory activity against the enzyme .

Cellular Effects

The effects of 3-Phenyl-1H-indole-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 3-Phenyl-1H-indole-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, its interaction with integrase enzymes involves the chelation of metal ions and π-stacking with nucleic acids, which disrupts the enzyme’s function and prevents viral DNA integration . Moreover, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 3-Phenyl-1H-indole-2-carboxylic acid can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of 3-Phenyl-1H-indole-2-carboxylic acid vary with different dosages in animal models. At low doses, it can exert beneficial effects, such as antiviral and anticancer activities, without causing significant toxicity . At high doses, it may induce toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxicity becomes apparent .

Metabolic Pathways

3-Phenyl-1H-indole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis of nucleotides and amino acids, leading to changes in the levels of these metabolites . Additionally, this compound can affect the activity of metabolic enzymes by binding to their active sites and altering their catalytic efficiency .

Transport and Distribution

The transport and distribution of 3-Phenyl-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into cells via membrane transporters and bind to intracellular proteins, which facilitate its distribution to various organelles .

Subcellular Localization

The subcellular localization of 3-Phenyl-1H-indole-2-carboxylic acid is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting cellular energy production and metabolism .

Eigenschaften

IUPAC Name |

3-phenyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYRMXBCLPKSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377078 | |

| Record name | 3-phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6915-67-9 | |

| Record name | 3-phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

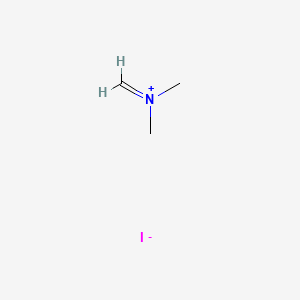

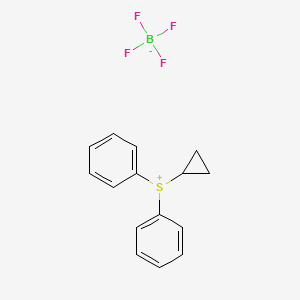

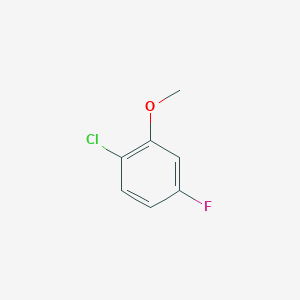

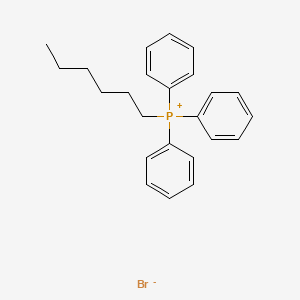

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)

![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)